![molecular formula C26H29N5O2 B2552249 3-(2,5-dimethylbenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-14-3](/img/structure/B2552249.png)
3-(2,5-dimethylbenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2,5-dimethylbenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a derivative of the purine family, which is a group of heterocyclic aromatic organic compounds. Purines and their derivatives are well known for their roles in DNA and RNA as well as their involvement in various biological processes, including serving as energy carriers (ATP, GTP), signaling molecules (cAMP, cGMP), and coenzymes. The specific compound appears to be a synthetic derivative designed for potential therapeutic applications, given its structural complexity and substitution patterns.
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step chemical reactions that introduce various functional groups to the purine core. In the provided data, there is a mention of the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with carboxybenzyl and 2-chloro/cyanobenzyl groups . Although the exact synthesis of the compound is not detailed, similar synthetic strategies may be employed, such as the use of NMR and ESI MS for characterization and the introduction of substituents at specific positions on the purine core to achieve desired biological activities.
Molecular Structure Analysis
The molecular structure of purine derivatives is critical in determining their biological activity. The presence of substituents can significantly affect the molecule's interaction with biological targets. For instance, the study of structure-activity relationships in antirhinovirus activity of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines indicates that lipophilic, electron-withdrawing substituents at the C-2 position enhance antiviral activity . This suggests that the molecular structure of the compound , with its specific substituents, may be tailored for a particular biological function.
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, including regioselective amination, as seen in the case of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione . The compound may also be amenable to similar reactions, which could be used to further modify its structure or to elucidate its mechanism of action in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the formation of complexes by (pyrimidine)n . (purine)n DNAs at low pH indicates the importance of molecular interactions and the potential for secondary structure formation . Additionally, the antiinflammatory activity of substituted pyrimidopurinediones and their lack of side effects, such as gastric ulceration, highlight the relevance of these properties in therapeutic applications .
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
One study discusses a series of substituted analogues based on the novel pyrimidopurinedione ring system, which demonstrated significant antiinflammatory activity in an adjuvant-induced arthritis rat model (AAR). The compounds exhibited comparable activity to naproxen, a well-known anti-inflammatory drug, without the associated side effects like gastric ulcer induction or ocular toxicity. This suggests the potential of these compounds for developing new anti-inflammatory drugs with reduced side effects (Kaminski et al., 1989).
Neurodegenerative Disease Treatment
Another research area focuses on the application of tetrahydropyrimidopurinediones as potential treatments for neurodegenerative diseases, such as Parkinson's and Alzheimer's. These compounds have been evaluated for their interactions with adenosine receptor subtypes and monoamine oxidases (MAO), identifying potent MAO-B inhibitors and dual-target A1/A2A adenosine receptor antagonists. The ability to inhibit several targets involved in neurodegeneration suggests that these compounds may offer additive or synergistic effects in vivo, indicating their potential for treating neurodegenerative diseases (Koch et al., 2013).
Adenosine Receptor Affinity and Binding Modes
Research into pyrimidopurinediones has also explored their affinity for adenosine receptors (ARs), revealing variations in binding affinities across different AR subtypes and species. These findings are critical for understanding how these compounds interact with ARs, which could inform the development of new drugs targeting cardiovascular diseases, neurological disorders, and other conditions mediated by adenosine receptors (Szymańska et al., 2016).
Synthesis and Structural Analysis
Additionally, studies have described the synthesis of new [f]-fused purine-2,6-diones, highlighting the diverse synthetic approaches to access structurally complex purinediones. These contributions are vital for the chemical synthesis community, offering new methodologies for constructing purine-based compounds with potential biological applications (Hesek & Rybár, 1994).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-18-10-11-19(2)21(16-18)17-31-24(32)22-23(28(3)26(31)33)27-25-29(13-7-14-30(22)25)15-12-20-8-5-4-6-9-20/h4-6,8-11,16H,7,12-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMWEHKCVVAWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3CCCN4CCC5=CC=CC=C5)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethylbenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


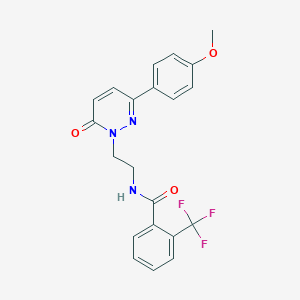
![2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2552168.png)
![2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide](/img/structure/B2552170.png)
![6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552172.png)
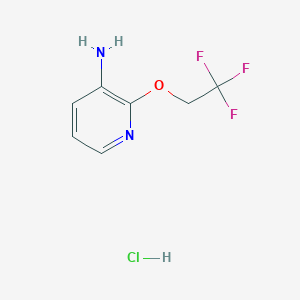
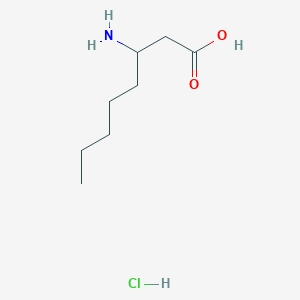
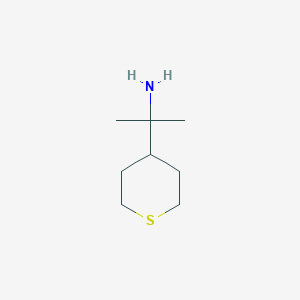
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2552179.png)
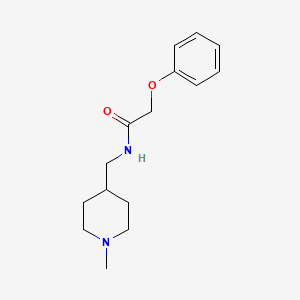
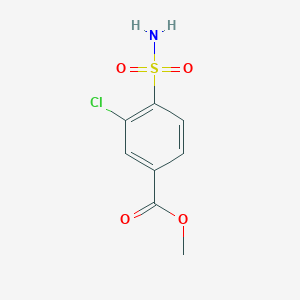
![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)
![2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2552187.png)
